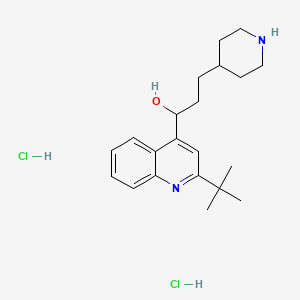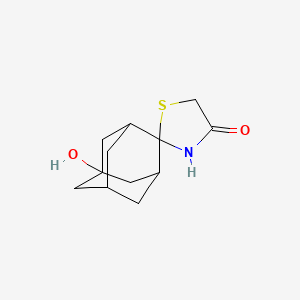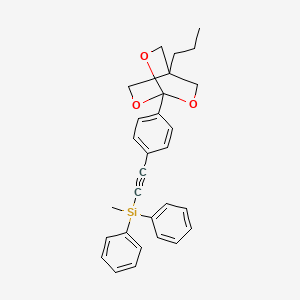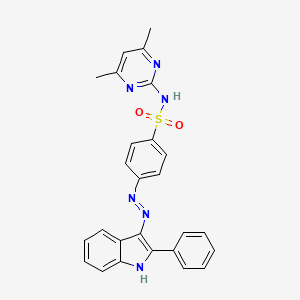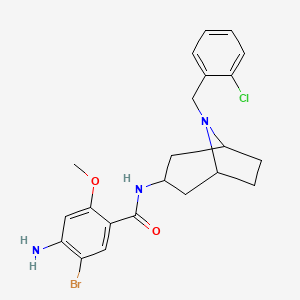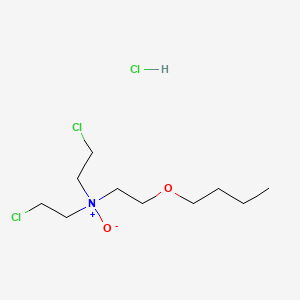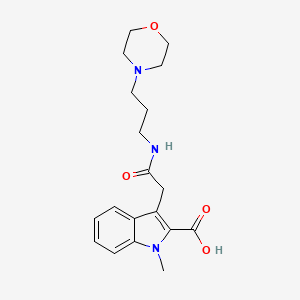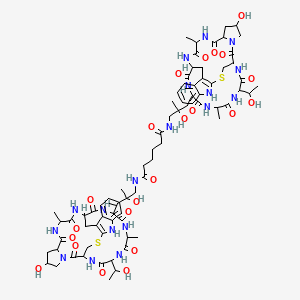
7,7'-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7’-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and utility in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin) involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes:
Formation of the hexanediyl core: This step involves the reaction of adipic acid with suitable reagents to form the 1,6-dioxo-1,6-hexanediyl intermediate.
Coupling with phalloidin derivatives: The intermediate is then coupled with phalloidin derivatives that have been modified to include amino and hydroxy groups. This step requires precise control of reaction conditions, including temperature, pH, and solvent choice.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
7,7’-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s reactivity and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketone derivatives, while reduction can produce diols.
Aplicaciones Científicas De Investigación
7,7’-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of protein interactions and cellular processes due to its ability to bind to specific proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The compound exerts its effects through specific interactions with molecular targets, such as proteins and enzymes. The mechanism of action often involves binding to active sites or altering the conformation of target molecules, thereby modulating their activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- Poly[imino(1,6-dioxo-1,6-hexanediyl)imino-1,6-hexanediyl]
- Phosphonic acid, (1,6-dioxo-1,6-hexanediyl)bis-
- 1,1′-(1,6-Dioxo-1,6-hexanediyl)di(2,5-pyrrolidinedione)
Uniqueness
7,7’-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin) is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it particularly valuable in research and industrial applications where precise molecular interactions are required.
Propiedades
Número CAS |
87892-74-8 |
|---|---|
Fórmula molecular |
C76H104N18O22S2 |
Peso molecular |
1685.9 g/mol |
Nombre IUPAC |
N,N'-bis[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]hexanediamide |
InChI |
InChI=1S/C76H104N18O22S2/c1-33-59(101)83-47-23-43-41-15-9-11-17-45(41)89-71(43)117-29-51(73(113)93-27-39(97)21-53(93)67(109)81-33)87-69(111)57(37(5)95)91-61(103)35(3)79-65(107)49(85-63(47)105)25-75(7,115)31-77-55(99)19-13-14-20-56(100)78-32-76(8,116)26-50-66(108)80-36(4)62(104)92-58(38(6)96)70(112)88-52-30-118-72-44(42-16-10-12-18-46(42)90-72)24-48(64(106)86-50)84-60(102)34(2)82-68(110)54-22-40(98)28-94(54)74(52)114/h9-12,15-18,33-40,47-54,57-58,89-90,95-98,115-116H,13-14,19-32H2,1-8H3,(H,77,99)(H,78,100)(H,79,107)(H,80,108)(H,81,109)(H,82,110)(H,83,101)(H,84,102)(H,85,105)(H,86,106)(H,87,111)(H,88,112)(H,91,103)(H,92,104) |
Clave InChI |
YIVJOPPQPWFWRW-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CCCCC(=O)NCC(C)(CC6C(=O)NC(C(=O)NC(C(=O)NC7CSC8=C(CC(C(=O)N6)NC(=O)C(NC(=O)C9CC(CN9C7=O)O)C)C1=CC=CC=C1N8)C(C)O)C)O)O)C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



